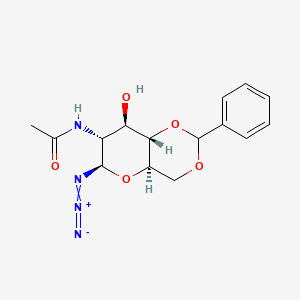
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a synthetic compound used primarily in carbohydrate chemistry. It is known for its role as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives . The compound has a molecular formula of C15H18N4O5 and a molecular weight of 334.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the benzylidene protection of the 4,6-hydroxyl groups of 2-acetamido-2-deoxy-D-glucose, followed by the conversion of the remaining free hydroxyl group to an azide . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide introduction and hydrogen gas for reduction reactions. Solvents like methanol and catalysts such as palladium on carbon are also frequently used .
Major Products
The major products formed from these reactions include amines and other substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its role as a glycosyl donor or acceptor in various chemical reactions. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property makes it valuable in the synthesis of complex carbohydrate structures and glycosylated compounds .
Comparison with Similar Compounds
Similar Compounds
Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: This compound is similar in structure but differs in the configuration of the glycosidic linkage.
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound has additional benzyl protection on the 3-hydroxyl group.
Uniqueness
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is unique due to its specific protection pattern and the presence of the azide group, which allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C15H18N4O5 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-,15?/m1/s1 |
InChI Key |
PEVZMZIOLKXJNJ-SNOSIHCHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])O |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















